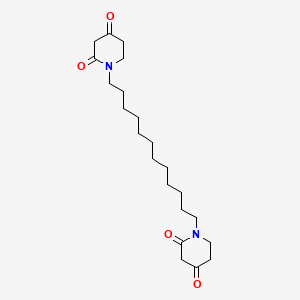
Ser-Ile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is formed by the formal condensation of the carboxy group of L-serine with the amino group of L-isoleucine . This compound is part of the broader class of dipeptides, which are molecules consisting of two amino acids linked by a single peptide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ile typically involves the coupling of L-serine and L-isoleucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is essential to prevent unwanted side reactions during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ser-Ile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group of isoleucine can be reduced to form an alcohol.
Substitution: The amino group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in serine can yield serine aldehyde, while reduction of the carboxyl group in isoleucine can produce isoleucine alcohol .
Wissenschaftliche Forschungsanwendungen
Ser-Ile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: this compound is involved in protein-protein interactions and can be used to investigate the structure and function of proteins.
Medicine: It has potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: This compound can be used in the production of bioactive peptides with various health benefits
Wirkmechanismus
The mechanism of action of Ser-Ile involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between serine and isoleucine allows this compound to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The hydroxyl group of serine and the hydrophobic side chain of isoleucine contribute to the binding affinity and specificity of this compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ser-Leu: Another dipeptide composed of serine and leucine, known for its role in regulating enzyme activity.
Ser-Val: A dipeptide consisting of serine and valine, with similar structural properties to Ser-Ile.
Uniqueness
This compound is unique due to the specific combination of serine and isoleucine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in serine and the branched aliphatic side chain in isoleucine allows this compound to participate in a variety of chemical reactions and interactions that are not possible with other dipeptides .
Eigenschaften
CAS-Nummer |
91086-51-0 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
BXLYSRPHVMCOPS-ACZMJKKPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


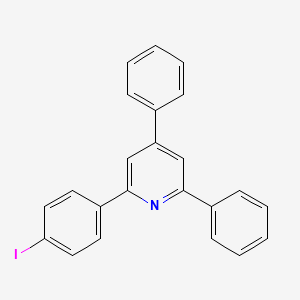
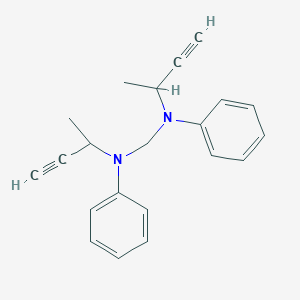

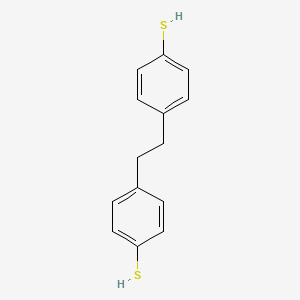
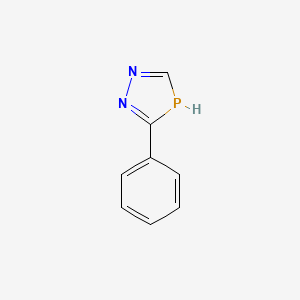

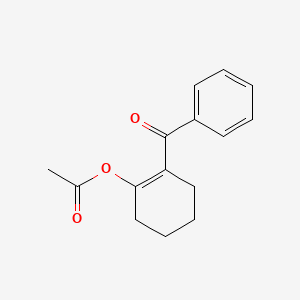

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
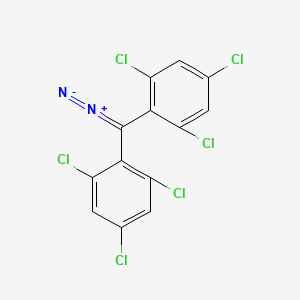
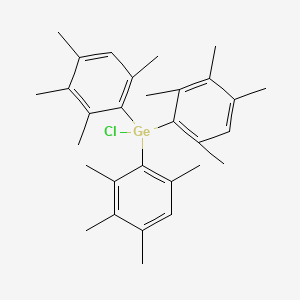
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
